Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a benzothiazole moiety fused to a tetrahydropyrimidinone core, linked via a carbamoyl bridge to an ethyl benzoate ester. Its synthesis likely involves coupling reactions between activated carbonyl intermediates and aminobenzothiazole derivatives, analogous to methods employing caesium carbonate and dry DMF for related pyrimidinyl compounds . Characterization via $^1$H NMR, IR, and mass spectrometry aligns with standard protocols for such derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-benzothiazol-2-ylamino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-2-30-19(29)12-7-9-13(10-8-12)22-18(28)15-11-17(27)25-20(23-15)26-21-24-14-5-3-4-6-16(14)31-21/h3-10,15H,2,11H2,1H3,(H,22,28)(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOKVRJTBEULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Synthesis of the Tetrahydropyrimidinone Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The benzothiazole and tetrahydropyrimidinone intermediates are coupled using carbodiimide reagents to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interactions of benzothiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The tetrahydropyrimidinone ring may also contribute to the compound’s biological activity by stabilizing its interaction with the target proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
The tetrahydropyrimidinone ring offers multiple H-bond donors/acceptors, unlike the saturated dihydropyrimidinone in , which may reduce conformational flexibility .
Linker Groups: The carbamoyl linkage in the target compound may improve stability over thioether (I-6373) or ether spacers, reducing susceptibility to enzymatic cleavage.
Solubility and Lipophilicity :
- The ethyl benzoate ester common to all compounds ensures moderate lipophilicity. However, the benzothiazole’s planar structure may reduce solubility compared to pyridazine or isoxazole derivatives, necessitating formulation adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
